molecular formula C28H32N2O6 B12984979 (3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid

(3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid

Cat. No.: B12984979
M. Wt: 492.6 g/mol
InChI Key: XRIYEIFGVFTYRM-IYFHLELXSA-N
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Description

(3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid typically involves multiple steps, including the protection of amino groups and the formation of the cyclopentane ring. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base, while the Boc group is introduced using tert-butoxycarbonyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling required for peptide synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can be used to remove the Fmoc and Boc protecting groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc and Boc groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

    Reduction: Deprotected amino acids or peptides.

    Substitution: Substituted derivatives at the carbonyl carbon.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of complex peptides and proteins. The Fmoc and Boc groups protect the amino acids during peptide bond formation, preventing unwanted side reactions .

Biology

In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.

Medicine

In medicine, peptides synthesized using this compound can be used as therapeutic agents, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It ensures the high purity and yield required for drug development.

Mechanism of Action

The mechanism of action of peptides synthesized using (3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid depends on the specific peptide sequence. Generally, these peptides interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The Fmoc and Boc groups are removed during the final stages of synthesis, allowing the peptide to adopt its active conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid lies in its specific stereochemistry and the presence of both Fmoc and Boc groups, which provide dual protection during peptide synthesis. This allows for greater flexibility and control in the synthesis of complex peptides.

Properties

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

(3aR,5R,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C28H32N2O6/c1-27(2,3)36-25(33)29-18-12-17-14-30(16-28(17,13-18)24(31)32)26(34)35-15-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,12-16H2,1-3H3,(H,29,33)(H,31,32)/t17-,18+,28-/m0/s1

InChI Key

XRIYEIFGVFTYRM-IYFHLELXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CN(C[C@]2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CN(CC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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